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molecular formula C7H5ClIN3 B1486485 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 833481-37-1

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1486485
M. Wt: 293.49 g/mol
InChI Key: CCVSDXKTRGSGEN-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

To a mixture of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Preparation 225, 30 g, 0.1 mol), Cs2CO3 (50 g, 0.15 mol) in DMF (150 mL), MeI (28.4 g, 0.2 mol) was added dropwise at 0° C. After addition, the mixture was stirred at room temperature for 10 hours. The reaction mixture was cooled to 0° C. and quenched by the addition of water (500 mL). Then the solid was collected by filtration and washed with Et2O (100 mL) to afford 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a brown solid in 61% yield, 20 g.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[C:10]([I:11])=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[C:12]([O-])([O-])=O.[Cs+].[Cs+].CI>CN(C=O)C>[Cl:1][C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH3:12])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2I
Name
Cs2CO3
Quantity
50 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
28.4 g
Type
reactant
Smiles
CI
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (500 mL)
FILTRATION
Type
FILTRATION
Details
Then the solid was collected by filtration
WASH
Type
WASH
Details
washed with Et2O (100 mL)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2I)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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